molecular formula C15H22ClN3O B6925645 N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide

N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide

Cat. No.: B6925645
M. Wt: 295.81 g/mol
InChI Key: GBBGIPCLOAOSFZ-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a chloropyridine moiety and a piperidine ring, which are common structural motifs in medicinal chemistry. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-11(2)13-5-3-4-8-19(13)10-15(20)18-14-7-6-12(16)9-17-14/h6-7,9,11,13H,3-5,8,10H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBGIPCLOAOSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCN1CC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the reaction of appropriate starting materials, such as 2-propan-2-ylamine, with a suitable aldehyde or ketone under reductive amination conditions.

    Chloropyridine Derivative Preparation: The chloropyridine moiety can be prepared by chlorination of a pyridine derivative using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the chloropyridine derivative using an acylation reaction. This can be achieved using reagents like acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the acetamide group or other functional groups present.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(2-methylpiperidin-1-yl)acetamide
  • N-(5-chloropyridin-2-yl)-2-(2-ethylpiperidin-1-yl)acetamide
  • N-(5-chloropyridin-2-yl)-2-(2-isopropylpiperidin-1-yl)acetamide

Uniqueness

N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylpiperidin-1-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the chloropyridine moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

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